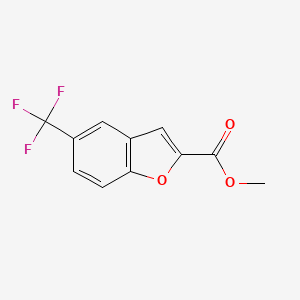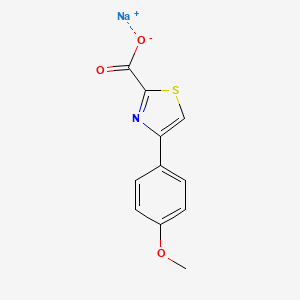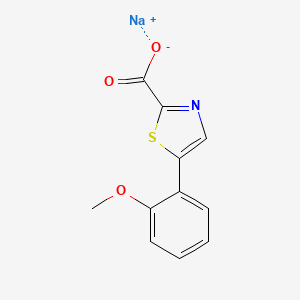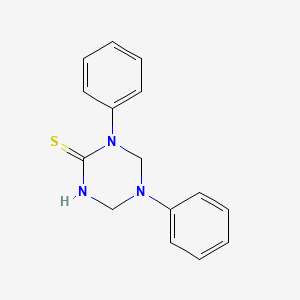
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Overview
Description
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a benzofuran ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals and exhibit a wide range of pharmacological activities . For instance, Lotilaner, a compound with a trifluoromethyl group, acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Based on the mode of action of similar compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
Haloxyfop has low acute toxicity and some evidence suggests it may cause negative reproduction or fertility effects .
Result of Action
For example, 5-Trifluoromethyl-2′-deoxycytidine (F 3 methyl-dCyd), when coadministered with tetrahydrouridine (H 4 Urd), surpasses the efficacy of 5-trifluorothymidine and 5-trifluoromethyl-2′-deoxycytidine when administered alone as demonstrated with adenocarcinoma 755 and Lewis lung carcinoma as solid tumors implanted in C57BL × DBA/2 F 1 mice .
Action Environment
Environmental factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can significantly alter the compound’s acidity and basicity, making it a strong acid or a weak base depending on the context . This compound can interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability .
Cellular Effects
This compound can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. The compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and cellular metabolism. For example, changes in the phosphorylation status of transcription factors can lead to upregulation or downregulation of target genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to biomolecules . This compound can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach is the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(trifluoromethyl)-2-benzofuran-1-carboxylate
- Methyl 5-(trifluoromethyl)-3-benzofuran-2-carboxylate
- Methyl 5-(trifluoromethyl)-4-benzofuran-2-carboxylate
Uniqueness
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the benzofuran ring. This positioning can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its isomers .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONWKOVXOPEAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
![Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate](/img/structure/B1402841.png)
![5-{[Chloro(phenyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B1402845.png)


![2-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402849.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B1402851.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)
![4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402857.png)
![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)
